1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE
Description
1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzoyl group containing a tetrazole moiety
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19(26)15-3-2-4-17(13-15)25-14-20-21-22-25/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOQFMBZZMCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution with Methoxyphenyl Group: The piperazine ring can be substituted with a methoxyphenyl group using nucleophilic substitution reactions.
Introduction of Benzoyl Group with Tetrazole Moiety: The benzoyl group containing the tetrazole moiety can be introduced through acylation reactions, often using reagents like benzoyl chloride and tetrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the benzoyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE: Similar structure but with a morpholine ring.
Uniqueness
1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to the combination of its methoxyphenyl, benzoyl, and tetrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
